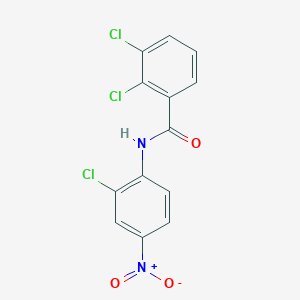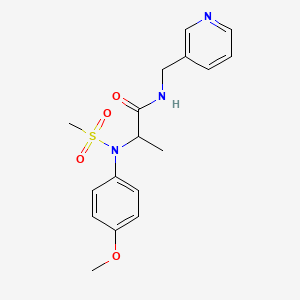![molecular formula C16H16FN3O4S B3926328 1-(4-fluorophenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B3926328.png)
1-(4-fluorophenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine
Descripción general
Descripción
1-(4-fluorophenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is a chemical compound that is widely used in scientific research. It is a piperazine derivative that has been found to have a range of biochemical and physiological effects. The compound is synthesized using a specific method, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of 1-(4-fluorophenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is not fully understood. However, it is known to bind to specific receptors and modulate ion channels, which can lead to changes in cellular signaling pathways. The compound has also been found to inhibit certain enzymes, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including protein kinase C and phosphodiesterase. The compound has also been found to modulate ion channels, including the NMDA receptor and the TRPV1 channel. These effects can lead to changes in cellular signaling pathways and can have downstream effects on cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-fluorophenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine has several advantages for lab experiments. It is a highly specific compound that can be used to target specific receptors and enzymes. It is also relatively easy to synthesize, making it readily available for research purposes. However, the compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 1-(4-fluorophenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine. One area of interest is its potential use in the treatment of cancer. The compound has been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation, and it may have potential as a cancer therapeutic. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been found to modulate ion channels that are involved in these diseases, and it may have potential as a neuroprotective agent. Finally, there is interest in further understanding the mechanism of action of this compound, as this could lead to the development of more specific and effective compounds for a range of biomedical applications.
Conclusion:
In conclusion, this compound is a compound that has been extensively used in scientific research. It has a range of biochemical and physiological effects, including inhibition of certain enzymes and modulation of ion channels. The compound has potential applications in the treatment of various diseases, and there is ongoing research to further understand its mechanism of action and potential therapeutic uses.
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine has been extensively used in scientific research. It has been found to have a range of biological activities, including inhibition of certain enzymes, modulation of ion channels, and binding to specific receptors. The compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-4-(3-nitrophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O4S/c17-13-4-6-14(7-5-13)18-8-10-19(11-9-18)25(23,24)16-3-1-2-15(12-16)20(21)22/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQJZGOISPBBKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-benzoyl-11-(4-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926260.png)
![11-[4-(diethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926274.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3926276.png)
![3,5-dichloro-4-methoxy-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3926284.png)

![N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B3926288.png)
![2-bromo-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3926309.png)
![3-chloro-N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-4-methoxybenzamide](/img/structure/B3926311.png)
![ethyl 4-{4-[(4-benzyl-1-piperidinyl)methyl]benzoyl}-1-piperazinecarboxylate](/img/structure/B3926312.png)
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(3-pyridinyl)acetamide](/img/structure/B3926318.png)
![11-(2,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926338.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-ethoxyphenyl)amino]-2-propanol ethanedioate (salt)](/img/structure/B3926340.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-chlorophenyl)-4-methylbenzenesulfonamide](/img/structure/B3926342.png)